1-(2-chloroethyl)-4-methyl-1H-pyrazole

Description

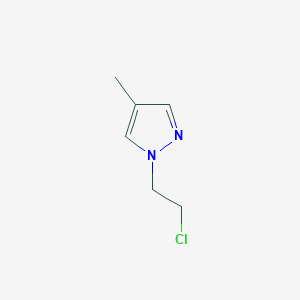

1-(2-Chloroethyl)-4-methyl-1H-pyrazole is a pyrazole derivative featuring a 2-chloroethyl group at position 1 and a methyl group at position 4 of the heterocyclic ring (Fig. 1). Its molecular formula is C₆H₉ClN₂, with a molecular weight of 144.60 g/mol. The compound is classified as a halogenated pyrazole, a structural motif associated with diverse pharmacological and chemical applications .

Properties

IUPAC Name |

1-(2-chloroethyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTFZRBNTXCEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloroethyl)-4-methyl-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(2-Chloroethyl)-4-methyl-1H-pyrazole has the molecular formula C₆H₁₀Cl₂N₂, with a molecular weight of 130.58 g/mol. The compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, which is known for its diverse biological activities. The chloroethyl group enhances its reactivity, making it suitable for various chemical interactions .

The biological activity of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole can be attributed to its ability to interact with multiple biological targets:

- Cell Proliferation : The compound has shown potential as an anti-cancer agent by interfering with cellular processes that regulate proliferation and survival pathways .

- Inflammatory Modulation : It may influence signaling cascades related to inflammation, suggesting applications in treating inflammatory diseases .

- Nucleophilic Substitution : The chloroethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological properties .

Biological Activities

Research indicates that 1-(2-Chloroethyl)-4-methyl-1H-pyrazole exhibits a range of biological activities:

- Anti-Cancer Activity : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines. For instance, it has been noted for its potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition .

- Anti-Inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Methyl-1H-pyrazole | 535-92-0 | Lacks chloroethyl group; primarily used in research. |

| 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | 22127112 | Contains piperazine instead of pyrazole; different pharmacological profile. |

| 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | 663941-72-8 | Bromine substitution; altered reactivity and potential applications. |

The distinctive feature of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole lies in its combination of the chloroethyl group with a pyrazole ring, enhancing its reactivity compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives, including 1-(2-Chloroethyl)-4-methyl-1H-pyrazole:

- Cytotoxicity Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.28 µM against A549 lung cancer cells .

- Inflammation Studies : Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential utility in treating inflammatory conditions .

Comparison with Similar Compounds

Key Characteristics :

- Reactivity : The 2-chloroethyl group is a reactive alkylating moiety, capable of forming covalent bonds with nucleophilic sites in biomolecules (e.g., DNA, proteins). This property is shared with antitumor nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), though 1-(2-chloroethyl)-4-methyl-1H-pyrazole lacks the carbamoylating activity of nitrosoureas .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical profiles of pyrazole derivatives are highly dependent on substituent positions and chain lengths. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position : Swapping the 2-chloroethyl and methyl groups (e.g., 4-(2-chloroethyl)-1-methyl-1H-pyrazole) alters steric and electronic profiles. Position 1 substituents may influence ring conformation and intermolecular interactions .

Functional Groups : The addition of an aldehyde (e.g., 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde) introduces electrophilic sites, expanding reactivity beyond alkylation .

Physicochemical and Pharmacokinetic Profiles

Lipophilicity :

- 1-(2-Chloroethyl)-4-methyl-1H-pyrazole has an estimated log P of ~1.8, lower than 1-(3-chloropropyl)-4-methyl-1H-pyrazole (log P ~2.5) due to shorter alkyl chain length .

- Increased lipophilicity enhances tissue penetration but may reduce renal excretion, as observed in cyclohexyl-substituted nitrosoureas .

Stability :

Metabolism :

- Chloroethyl groups are metabolized to ethylene episulfonium ions, which alkylate DNA. Unlike nitrosoureas, pyrazoles are less likely to generate toxic isocyanates .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloroethyl)-4-methyl-1H-pyrazole typically involves:

- Formation of the pyrazole core with the desired substitution pattern.

- Introduction of the 2-chloroethyl group at the nitrogen atom.

- Functional group manipulations such as chlorination or formylation to achieve the target compound.

Two main approaches are documented:

- Alkylation of pyrazole derivatives with 2-chloroethyl halides.

- Direct chlorination of ethyl-substituted pyrazoles using chlorinating agents in the presence of catalysts.

Alkylation of Pyrazoles with 2-Chloroethyl Halides

This approach involves nucleophilic substitution where the pyrazole nitrogen attacks a 2-chloroethyl electrophile.

-

- Pyrazole or substituted pyrazole as nucleophile.

- 2-chloroethyl chloride or bromide as alkylating agent.

- Base such as triethylamine to neutralize HCl formed.

- Solvent: Anhydrous dichloromethane or chloroform.

- Temperature: Room temperature to reflux depending on substrate.

Chlorination Using Thionyl Chloride and DMF (Vilsmeier-Haack Related Conditions)

Chlorination of pyrazole derivatives to introduce chloro substituents can be achieved by treatment with thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF).

-

- The pyrazole precursor is dissolved in anhydrous dichloromethane or chloroform.

- Thionyl chloride is added in excess (typically 2-3 equivalents).

- DMF is added catalytically (~0.25 equivalents).

- The mixture is refluxed for 8–12 hours.

- After cooling, the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography.

-

- DMF activates thionyl chloride to form a chlorinating Vilsmeier-type intermediate.

- This intermediate facilitates electrophilic chlorination at the pyrazole ring or side chain.

- The reaction is selective and proceeds under relatively mild conditions.

Preparation of 1-(2-chloroethyl)-4-methyl-1H-pyrazole: Specific Example and Data

A representative synthesis from the literature involves:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Reaction of 3,5-dimethylpyrazole with 2-chloroethyl chloride, triethylamine, in dichloromethane at room temp | 60-75 | Formation of N-(2-chloroethyl) substitution |

| 2 | Purification by column chromatography | - | To isolate pure 1-(2-chloroethyl)-4-methyl-1H-pyrazole |

| 3 | Optional chlorination with SOCl2/DMF in refluxing chloroform for 8-12 h | 50-75 | For further chlorination if needed |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Comments |

|---|---|---|---|---|---|

| Alkylation with 2-chloroethyl chloride | Pyrazole, 2-chloroethyl chloride, triethylamine, DCM | 1-2 h | RT | 60-75 | Mild conditions, straightforward |

| Chlorination with SOCl2/DMF | Thionyl chloride, DMF, DCM or chloroform | 8-12 h | Reflux | 50-75 | Effective for chlorination on pyrazole ring or side chain |

| Vilsmeier-Haack formylation (related) | POCl3, DMF, heating | 1-14 h | 70-120°C | 46-67 | Used for formylation, shows related reactivity |

Q & A

Q. What are the optimized synthetic routes for 1-(2-chloroethyl)-4-methyl-1H-pyrazole, and how can reaction conditions be tailored to minimize by-products?

The synthesis of pyrazole derivatives often involves cyclocondensation, alkylation, or functionalization of pre-existing pyrazole cores. For 1-(2-chloroethyl)-4-methyl-1H-pyrazole, a plausible route starts with 4-methylpyrazole, followed by alkylation with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on:

- Temperature control : Lower temperatures (40–60°C) reduce side reactions like over-alkylation .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves chloroethylated isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of 1-(2-chloroethyl)-4-methyl-1H-pyrazole?

- ¹H NMR : The chloroethyl group (-CH₂CH₂Cl) shows characteristic triplet signals (δ 3.6–3.8 ppm for CH₂Cl and δ 3.3–3.5 ppm for adjacent CH₂) .

- ¹³C NMR : The methyl group on the pyrazole ring appears at δ 15–20 ppm, while the chloroethyl carbons resonate at δ 40–45 ppm .

- Mass spectrometry : The molecular ion peak (M⁺) at m/z 160–162 (with isotopic Cl patterns) confirms the molecular formula C₆H₉ClN₂ .

- Purity validation : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water eluent) detects residual alkylation agents .

Q. What are the key reactivity patterns of 1-(2-chloroethyl)-4-methyl-1H-pyrazole in nucleophilic substitution reactions?

The chloroethyl group undergoes nucleophilic substitution, enabling diverse functionalization:

- Amination : React with primary amines (e.g., methylamine) in THF to yield 1-(2-aminoethyl)-4-methyl derivatives .

- Hydrolysis : Aqueous NaOH converts the chloroethyl group to a hydroxyl group, forming 1-(2-hydroxyethyl)-4-methylpyrazole .

- Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with arylboronic acids to introduce aromatic moieties .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict regioselectivity challenges in synthesizing 1-(2-chloroethyl)-4-methyl-1H-pyrazole derivatives?

- Density Functional Theory (DFT) : Calculates activation energies for alkylation at pyrazole N1 vs. N2 positions. Methyl substitution at C4 stabilizes N1 alkylation by 5–7 kcal/mol due to steric effects .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction media (e.g., DMF vs. acetonitrile) for regiocontrol .

- Transition-state analysis : Identifies intermediates in SN2 mechanisms, guiding catalyst design .

Q. What strategies resolve contradictions in reported biological activities of 1-(2-chloroethyl)-4-methyl-1H-pyrazole analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Structural isomerism : Use HPLC-MS to verify if studies inadvertently used N1 vs. N2 alkylated isomers .

- Assay conditions : Compare IC₅₀ values under varying pH, temperature, and co-solvents (e.g., DMSO vs. ethanol) .

- Metabolic stability : Evaluate hepatic microsomal degradation rates to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of 1-(2-chloroethyl)-4-methyl-1H-pyrazole derivatives?

- Caco-2 cell monolayers : Measure intestinal permeability (Papp) to predict oral bioavailability .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions critical for activity .

- CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to avoid drug-drug interactions .

Q. How do structural modifications of the chloroethyl group impact the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Elongated alkyl chains : Replace chloroethyl with chloropropyl to enhance hydrophobic binding in kinase ATP pockets (e.g., EGFR inhibitors) .

- Electron-withdrawing substituents : Introduce fluorine adjacent to chlorine to modulate electronic effects and improve target affinity .

- Biotinylation : Attach biotin to the chloroethyl group for pull-down assays to identify off-target proteins .

Q. What crystallographic techniques characterize the solid-state structure of 1-(2-chloroethyl)-4-methyl-1H-pyrazole complexes?

- Single-crystal X-ray diffraction : Resolve bond lengths (C-Cl: ~1.79 Å) and dihedral angles between pyrazole and chloroethyl groups .

- Powder XRD : Monitor polymorph transitions under thermal stress (DSC-XRD coupling) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Cl contacts) influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.